molecular formula C19H20N2O4 B2745122 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105240-60-5

4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

货号: B2745122
CAS 编号: 1105240-60-5
分子量: 340.379
InChI 键: VPCWVXCBLGFYKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105240-60-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C19H20N2O4 and a molecular weight of 340.38 g/mol, this benzamide derivative features a hybrid heterocyclic architecture, incorporating both furan and isoxazole rings . These structural motifs are frequently encountered in medicinal chemistry and are known to contribute to a molecule's ability to interact with biological targets, such as enzymes and receptors . The presence of these pharmacophores suggests potential for this compound in various research applications, including the development of kinase inhibitors and modulators of other critical protein targets . Researchers can leverage this compound as a key synthetic intermediate or a core scaffold for the design and synthesis of novel bioactive molecules. The compound is provided with a minimum purity of 95% and is intended for laboratory research use. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

属性

IUPAC Name

4-butoxy-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-3-10-23-16-8-6-14(7-9-16)19(22)20-13-15-12-18(25-21-15)17-5-4-11-24-17/h4-9,11-12H,2-3,10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCWVXCBLGFYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is treated with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This Williamson ether synthesis affords 4-butoxybenzoic acid with yields exceeding 85%.

Reaction Conditions Table

Reagent Solvent Temperature Time Yield
1-Bromobutane, K₂CO₃ DMF 80°C 12 h 85%

Chlorination to Acyl Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux for 3 hours. Excess SOCl₂ is removed via distillation, yielding 4-butoxybenzoyl chloride in near-quantitative amounts.

Synthesis of 5-(Furan-2-yl)Isoxazole-3-Methanamine

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is constructed via a regioselective cycloaddition between furan-2-carbaldehyde oxime and propiolic acid. Nitrile oxide, generated in situ from the oxime using N-chlorosuccinimide (NCS) and triethylamine (Et₃N), reacts with the alkyne to form 5-(furan-2-yl)isoxazole.

Optimized Cycloaddition Conditions

  • Nitrile oxide precursor : Furan-2-carbaldehyde oxime (1.2 equiv)
  • Dipolephile : Propiolic acid (1.0 equiv)
  • Reagents : NCS (1.1 equiv), Et₃N (2.0 equiv)
  • Solvent : Dichloromethane (DCM), 0°C → room temperature, 36 hours
  • Yield : 68%

Chloromethylation and Amine Formation

The isoxazole is chloromethylated using paraformaldehyde and hydrochloric acid (HCl) in acetic acid at 60°C for 6 hours, yielding 3-(chloromethyl)-5-(furan-2-yl)isoxazole. Subsequent reaction with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at room temperature for 12 hours produces the primary amine, 5-(furan-2-yl)isoxazole-3-methanamine, with a 75% yield.

Amide Coupling and Final Assembly

Schotten-Baumann Reaction

The amine intermediate is reacted with 4-butoxybenzoyl chloride in a biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃). Vigorous stirring at 0°C for 1 hour, followed by gradual warming to room temperature, affords the target amide in 82% yield.

Coupling Reaction Parameters

Parameter Value
Amine 1.0 equiv
Acyl chloride 1.1 equiv
Base NaHCO₃ (aqueous)
Solvent DCM/H₂O
Temperature 0°C → room temp
Yield 82%

Alternative Palladium-Catalyzed Coupling

For sterically hindered substrates, a palladium-mediated coupling is employed. Using dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium (Pd(dppf)Cl₂) and bis(pinacolato)diboron in dioxane at 80°C for 18 hours, the Suzuki-Miyaura reaction achieves a 70% yield when coupling boronic ester intermediates with halogenated precursors.

Industrial-Scale Optimization and Challenges

Continuous Flow Chemistry

Microreactor systems enhance heat and mass transfer during exothermic steps (e.g., cycloaddition), reducing reaction times from 36 hours to 2 hours and improving yields to 78%.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts.

Common Byproducts and Mitigation

  • Regioisomeric isoxazoles : Controlled stoichiometry and low temperatures minimize formation.
  • Over-alkylation : Use of 1.1 equiv alkylating agent prevents di-etherification.

化学反应分析

Types of Reactions

4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, isoxazolines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmacological Properties

The compound exhibits a variety of pharmacological activities that make it a candidate for further research in drug development:

  • Antitumor Activity : Studies have indicated that compounds similar to 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of benzamide have shown promise as RET kinase inhibitors, which are crucial in the treatment of certain cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .
  • Neuroprotective Effects : Isoxazole derivatives have been studied for their neuroprotective properties, potentially offering treatment avenues for neurodegenerative diseases. The structural features of this compound may enhance its interaction with neurotransmitter receptors, thereby influencing neurochemical pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Isoxazole Ring : The isoxazole moiety is synthesized through cycloaddition reactions involving suitable precursors.
  • Coupling Reaction : The benzamide structure is formed by coupling the isoxazole with a butoxy-substituted benzoyl chloride.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several case studies have illustrated the potential applications of compounds related to this compound:

Case Study 1: RET Kinase Inhibition

A study on benzamide derivatives demonstrated that compounds with similar structures effectively inhibited RET kinase activity in vitro. The most potent compounds were found to significantly reduce cell proliferation in RET-driven tumors, suggesting that this compound could be developed as a lead compound for cancer therapy .

Case Study 2: Neuroprotective Effects

Research into isoxazole derivatives has revealed their potential in treating neurodegenerative diseases. Compounds exhibiting structural similarities to this compound were shown to protect neuronal cells from oxidative stress, indicating their utility in neuroprotection .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
4-butoxy-N-(5-(furan-2-yl)isoxazol-3-yl)methyl)benzamideStructureAntitumor, Neuroprotective
4-chloro-benzamidesStructureRET Kinase Inhibition
Isoxazole DerivativesStructureNeuroprotection

作用机制

The mechanism of action of 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole and furan rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and biological context .

相似化合物的比较

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its isoxazole-furan-heterocyclic system and 4-butoxybenzamide moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name/Structure Core Heterocycle Key Substituents Biological Activity (Reported) Reference
Target Compound Isoxazole 4-butoxybenzamide, furan-2-yl Hypothetical antimicrobial/enzyme inhibition
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)benzamide Thiadiazole Isoxazole, benzamide, phenyl Not reported
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) Oxadiazole Sulfamoyl, furan-2-yl, cyclohexyl-ethyl Antifungal (C. albicans)
5-(Furan-2-yl)isoxazol-dihydropyrimidinone (C8) Dihydropyrimidinone Furan-isoxazole, trifluoromethyl, p-tolyl Not reported
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide Oxadiazole Chloro, thioxo, branched alkyl Not reported
C2 (4-(((5-(3-Chlorophenyl)isoxazol-3-yl)formylamino)methyl)benzamide) Isoxazole 3-Chlorophenyl, formylamino Antitubercular (M. tuberculosis H37Rv)

Key Observations

Core Heterocycle Influence
  • Isoxazole vs. Oxadiazole/Thiadiazole: The target compound’s isoxazole core (vs. oxadiazole in LMM11 or thiadiazole in ) may alter electronic properties and hydrogen-bonding capacity. Thiadiazole derivatives (e.g., compound 6 in ) often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects but may reduce solubility.
Substituent Effects
  • 4-Butoxy Group :
    • The butoxy chain in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methoxy or acetyl in ), improving membrane permeability. This could favor absorption in oral drug candidates.
  • Furan-2-yl vs. Other Aromatic Groups :
    • The furan substituent (shared with LMM11 and C8 ) contributes to π-stacking interactions. However, its electron-rich nature may reduce oxidative stability compared to chlorophenyl (as in C2 ).
  • Chlorophenyl (C2) vs. In contrast, the butoxy group may prioritize solubility over target affinity.

生物活性

4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including the modulation of apoptosis and cell cycle arrest. A study focusing on related benzamide compounds demonstrated that they could inhibit RET kinase activity, which is involved in several cancers. The compound I-8, a derivative, showed promising results in reducing cell proliferation driven by RET mutations .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on similar compounds that modulate cytokine expression. For example, certain benzoxazole derivatives were found to significantly decrease mRNA levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo . This suggests that the compound may also exert anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Antimicrobial Activity

Antimicrobial properties are another area of interest. Compounds with benzamide structures have been tested against various bacterial strains. In one study, derivatives were screened for activity against Bacillus subtilis and Escherichia coli, revealing varying levels of antimicrobial effectiveness. The presence of functional groups influenced the minimum inhibitory concentrations (MICs) significantly .

Table 1: Summary of Biological Activities

Activity Related Compound Effect Reference
AnticancerI-8Inhibition of RET kinase activity
Anti-inflammatoryBenzoxazole derivativeDecreased IL-1β and TNF-α mRNA levels
AntimicrobialBenzamide derivativesVarying MIC against Bacillus subtilis

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Cytokine Modulation : The ability to reduce pro-inflammatory cytokines suggests a mechanism involving the modulation of signaling pathways related to inflammation.
  • Antimicrobial Mechanisms : The structural features may interact with bacterial cell membranes or inhibit essential metabolic pathways.

常见问题

Basic Research Questions

Q. What are the critical safety and procedural considerations for synthesizing 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide in a laboratory?

  • Hazard Analysis : Conduct a comprehensive risk assessment for reagents and intermediates, including flammability, toxicity, and mutagenicity. For example, Ames testing for mutagenicity (as seen in anomeric amides) should guide handling protocols, even if direct data for this compound is limited .
  • Synthetic Steps : Adapt methods from analogous benzamide syntheses, such as coupling isoxazole-furan intermediates with activated benzoyl chlorides in pyridine or dichloromethane. Monitor reactions via TLC and purify using column chromatography or recrystallization .
  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid skin contact. Store thermally unstable intermediates at -20°C .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) to validate stereochemistry and intermolecular interactions .
  • Spectroscopic Methods :

  • NMR : Assign peaks for the butoxy chain (δ 0.9–1.7 ppm), furan protons (δ 6.3–7.4 ppm), and amide NH (δ 8–10 ppm).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and isoxazole C=N (~1550 cm⁻¹) .
    • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate polar byproducts .
  • Recrystallization : Use methanol or acetonitrile to obtain high-purity crystals, optimizing solvent ratios via trial .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Q. Which analytical methods are recommended for characterizing intermediates and final products?

  • TLC : Monitor reaction progress using silica plates and UV visualization .
  • DSC/TGA : Assess thermal stability; decomposition events above 150°C may indicate storage limitations .
  • Fluorometric Assays : Adapt spectrofluorometric protocols (e.g., λexem = 280/320 nm) to quantify trace impurities .

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .
  • Storage : Keep hygroscopic intermediates under inert gas (N₂/Ar) and store at -20°C if decomposition is observed .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for isoxazole-furan coupling .
  • Machine Learning : Train models on existing benzamide reaction data to predict optimal solvent/base combinations and reduce trial-and-error experimentation .
  • MD Simulations : Study solvation effects and conformational stability of the butoxy side chain in aqueous/organic media .

Q. What structure-activity relationship (SAR) strategies enhance bioactivity in derivatives?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve metabolic stability and lipophilicity .
  • Isoxazole Modifications : Replace the furan moiety with thiophene or pyridine to assess changes in receptor binding affinity .
  • Pharmacophore Mapping : Overlap docking poses with known enzyme inhibitors (e.g., kinase targets) to guide functionalization .

Q. How should researchers address contradictions in mutagenicity or toxicity data?

  • Comparative Analysis : Cross-reference Ames test results with structurally similar compounds (e.g., benzyl chloride analogs) to contextualize risk .
  • Dose-Response Studies : Perform in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safe handling thresholds .
  • Meta-Analysis : Aggregate data from PubChem or crystallographic databases to identify trends in amide derivative toxicity .

Q. What advanced spectroscopic techniques resolve complex conformational dynamics?

  • Solid-State NMR : Probe molecular mobility in crystalline vs. amorphous forms to correlate stability with packing efficiency .
  • Time-Resolved Fluorescence : Track excited-state relaxation of the furan ring to infer electronic interactions with the isoxazole core .
  • DFT-Vibrational Analysis : Assign IR/Raman bands to specific vibrational modes (e.g., C=O vs. C=N stretches) with <5 cm⁻¹ error margins .

Q. How can researchers design derivatives for improved pharmacokinetic properties?

  • Prodrug Strategies : Link the benzamide to hydrolyzable esters or phosphates to enhance solubility and oral bioavailability .
  • Metabolic Profiling : Use liver microsomes to identify major Phase I metabolites and modify vulnerable sites (e.g., furan oxidation) .
  • Permeability Assays : Measure logP and PAMPA permeability to balance lipophilicity and membrane transport .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。